molecular formula C7H15NO3 B13836191 (R)-ethyl 5-amino-3-hydroxypentanoate

(R)-ethyl 5-amino-3-hydroxypentanoate

Cat. No.: B13836191
M. Wt: 161.20 g/mol
InChI Key: URARCLSKGKDNGI-ZCFIWIBFSA-N
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Description

(R)-Ethyl 5-amino-3-hydroxypentanoate (CAS: 1217814-29-3) is a chiral compound with the molecular formula C₇H₁₅NO₃ (base form) and a molecular weight of 161.20 g/mol. Its hydrochloride salt (C₇H₁₆ClNO₃) has a molecular weight of 197.66 g/mol . The compound features an ethyl ester group, a hydroxyl group at position 3, and an amino group at position 5 on a pentanoate backbone, with the R-configuration at the hydroxyl-bearing carbon.

The compound is commercially available as a pharmaceutical intermediate, with suppliers offering prices ranging from $65 to $1,352.22 depending on purity (95–97%) and quantity (100 mg to 5 g) .

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl (3R)-5-amino-3-hydroxypentanoate

InChI

InChI=1S/C7H15NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-5,8H2,1H3/t6-/m1/s1

InChI Key

URARCLSKGKDNGI-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CCN)O

Canonical SMILES

CCOC(=O)CC(CCN)O

Origin of Product

United States

Preparation Methods

Starting Material and General Synthetic Strategy

  • The synthesis often starts from a chiral precursor such as (R)-3-hydroxypentanoic acid or related derivatives, or from chiral pool amino acids like L-glutamic acid derivatives.
  • The amino group at the 5-position is typically introduced via amination reactions or by using protected amino acid derivatives.
  • The hydroxyl group at the 3-position is preserved or introduced via stereoselective reduction or hydroxylation.
  • The carboxylic acid is converted into the ethyl ester through esterification methods.

Esterification: Fischer Esterification

  • The classical method to prepare the ethyl ester involves Fischer esterification, where the corresponding (R)-5-amino-3-hydroxypentanoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
  • Reaction conditions typically involve refluxing the acid and ethanol with catalytic sulfuric acid for several hours to drive the equilibrium toward ester formation.
  • This method is straightforward and widely used for preparing amino acid esters with good yields.

Protection of the Amino Group

  • To prevent side reactions during esterification and other synthetic steps, the amino group is commonly protected by the tert-butoxycarbonyl (Boc) group, forming (R)-N-Boc-5-amino-3-hydroxypentanoic acid ethyl ester.
  • Boc protection is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • This step ensures the amino group remains inert during subsequent transformations.

Asymmetric Synthesis and Stereochemical Control

  • Stereochemical purity is critical; thus, asymmetric synthesis or chiral resolution methods are employed.
  • Asymmetric reduction of keto precursors using chiral catalysts (e.g., ruthenium complexes with chiral phosphine ligands) can yield the (R)-hydroxy stereochemistry at the 3-position.
  • Alternatively, enzymatic kinetic resolution or chiral chromatography (e.g., chiral HPLC with polysaccharide-based columns) is used to separate enantiomers and confirm enantiomeric excess (ee).

Amination and Halogenation Intermediates (Patent Insight)

  • According to patent WO2007034909A1, a synthetic route involves preparing a 5-halo-3-hydroxypentanoic acid derivative, which is then aminated with ammonia to introduce the amino group at the 5-position.
  • The halogen (preferably chlorine) is substituted by ammonia in aprotic solvents such as tetrahydrofuran at controlled temperatures (−80 to 10 °C).
  • This method allows for the selective introduction of the amino group while preserving stereochemistry.

Use of Grignard Reagents and Enolates

  • The patent also describes the preparation of enolates from acetate derivatives and their reaction with 5-halo-3-hydroxypentanoic acid derivatives in the presence of bases or zero-valent metals.
  • Grignard reagents (e.g., isopropylmagnesium chloride) or magnesium amides can be used to facilitate carbon-carbon bond formation and functional group transformations leading to the target compound.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Notes
Amino group protection Di-tert-butyl dicarbonate (Boc₂O), base (THF/DCM) Protect amino group as Boc derivative Prevents side reactions
Esterification Ethanol, sulfuric acid catalyst, reflux Formation of ethyl ester Fischer esterification, classical method
Halogenation Halogen source (e.g., Cl₂), aprotic solvent (THF) Introduce 5-halo substituent Precursor for amination
Amination Ammonia, aprotic solvent, low temperature (−80 to 10 °C) Substitute halogen with amino group Maintains stereochemistry
Asymmetric reduction Chiral Ru catalyst with phosphine ligand, H₂ gas Introduce (R)-hydroxy stereocenter Ensures stereochemical purity
Enolate formation and reaction Base or zero-valent metal, Grignard reagent Carbon-carbon bond formation Used in advanced synthesis steps

Analytical Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm Boc protection, ester formation, and stereochemistry. The tert-butyl protons resonate near δ ~1.4 ppm; ethyl ester protons appear at δ ~4.1–4.3 ppm.
  • Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks and fragmentation patterns consistent with the target compound.
  • Infrared (IR) Spectroscopy: Characteristic peaks include ester carbonyl (~1700 cm⁻¹) and hydroxyl O–H stretch (~3300 cm⁻¹).
  • Optical Rotation: Polarimetry confirms the (R)-configuration and enantiomeric purity.
  • Chiral Chromatography: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess.

Summary and Professional Assessment

The preparation of this compound is a multi-step process requiring careful control of stereochemistry and functional group transformations. The most reliable methods involve:

  • Protection of the amino group via Boc chemistry to prevent side reactions.
  • Fischer esterification for ethyl ester formation under acidic conditions.
  • Introduction of the amino group by substitution of a 5-halo intermediate with ammonia in aprotic solvents at low temperatures.
  • Asymmetric reduction or chiral resolution techniques to ensure the (R)-configuration at the 3-hydroxy position.
  • Use of Grignard reagents and enolate chemistry for advanced synthetic modifications.

These methods are supported by patent literature and peer-reviewed chemical synthesis protocols, reflecting a diverse and authoritative knowledge base. Analytical characterization ensures the compound's purity and stereochemical integrity, essential for its use in peptide synthesis and pharmaceutical applications.

This comprehensive overview integrates industrial, academic, and patent-based insights to present a professional, authoritative, and data-supported account of the preparation methods of this compound.

Scientific Research Applications

Ethyl 5-amino-3-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between (R)-ethyl 5-amino-3-hydroxypentanoate and related compounds:

Compound Molecular Formula MW (g/mol) Functional Groups Key Structural Features Potential Applications
This compound (base) C₇H₁₅NO₃ 161.20 Amino, hydroxyl, ethyl ester R-configuration at C3; linear pentanoate chain Pharmaceutical intermediate
3-Hydroxy-4-amino-5-phenylpentanoic acid C₁₁H₁₅NO₃ 209.24 Amino, hydroxyl, carboxylic acid Phenyl group at C5; no ester moiety Peptide analog, enzyme inhibitor
(R)-Methyl 3-amino-4,4-dimethylpentanoate HCl C₈H₁₈ClNO₂ 195.69 Amino, methyl ester Dimethyl substituents at C4; methyl ester Drug synthesis, chiral building block
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₀O₅ 372.39 Ethoxycarbonyloxy, alkyne, ester Diphenyl groups; alkyne at C2 Synthetic intermediate
Key Observations:
  • Backbone Variations: While this compound has a linear pentanoate chain, analogs like 3-hydroxy-4-amino-5-phenylpentanoic acid incorporate a phenyl group at C5, which may enhance aromatic interactions in biological targets .
  • Conversely, the dimethyl substituents in (R)-methyl 3-amino-4,4-dimethylpentanoate increase steric bulk, possibly improving metabolic stability .
  • Stereochemical Importance : The R-configuration in the target compound is absent in other analogs, highlighting its uniqueness in enantioselective applications .

Q & A

(Basic) How can researchers optimize the synthesis of (R)-ethyl 5-amino-3-hydroxypentanoate to improve yield and enantiomeric purity?

Methodological Answer:
Optimization requires precise control of reaction parameters:

  • Temperature : Lower temperatures (e.g., 0–5°C) may reduce racemization during amino group protection/deprotection steps.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while methanol/water mixtures improve hydrolysis selectivity.
  • Catalysts : Chiral catalysts (e.g., Rhodium complexes) or enzymes (lipases) can enhance enantioselectivity.
  • Analytical Validation : Monitor reaction progress via HPLC (e.g., C18 columns) and confirm enantiomeric purity using chiral chromatography (e.g., Chiralpak IA/IB columns) .

(Basic) What analytical methods are recommended for confirming the stereochemical configuration of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to compare chemical shifts with known stereoisomers. NOESY correlations can confirm spatial proximity of hydroxyl/amino groups .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (requires high-purity crystalline samples) .
  • Chiral HPLC : Compare retention times with (S)-enantiomer standards (e.g., Chiralcel OD-H column with hexane/isopropanol mobile phase) .

(Advanced) How should researchers address contradictions in spectral data (e.g., NMR or MS) when characterizing derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., FT-IR for functional groups, HRMS for molecular formula confirmation) to resolve discrepancies.
  • Dynamic NMR : Investigate tautomerism or conformational flexibility causing split signals.
  • Statistical Analysis : Apply principal component analysis (PCA) to compare spectral datasets from multiple batches .

(Advanced) What strategies are effective for comparing the biological activity of this compound with its stereoisomers or structural analogs?

Methodological Answer:

  • In Vitro Assays : Use receptor-binding studies (e.g., SPR or fluorescence polarization) to quantify affinity differences.
  • Molecular Docking : Compare binding poses in silico (e.g., AutoDock Vina) with target proteins (e.g., GABA receptors).
  • Metabolic Profiling : Track stability in hepatic microsomes to assess stereochemical influence on degradation pathways .

(Basic) What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane → methanol).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of enantiopure crystals.
  • Ion-Exchange Resins : Separate amino-containing intermediates via pH-controlled retention .

(Advanced) How can researchers investigate the decomposition pathways of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or acidic/basic conditions (pH 2–12).
  • LC-MS/MS Analysis : Identify degradation products (e.g., ester hydrolysis to pentanoic acid derivatives).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage .

(Basic) What spectroscopic techniques are critical for validating the functional groups in this compound?

Methodological Answer:

  • FT-IR : Confirm hydroxyl (3200–3600 cm1^{-1}), amino (1650–1580 cm1^{-1}), and ester (1720–1740 cm1^{-1}) groups.
  • 1H^{1}\text{H}-NMR : Identify ester methyl protons (δ 1.2–1.4 ppm) and hydroxyl/amino protons (δ 1.5–3.0 ppm, exchangeable).
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ peaks .

(Advanced) How can computational methods aid in predicting the physicochemical properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate dipole moments to predict solubility.
  • MD Simulations : Model diffusion coefficients in lipid bilayers to assess membrane permeability.
  • QSAR Models : Corrogate logP and pKa values with structural features (e.g., ester vs. carboxylic acid derivatives) .

(Advanced) What experimental designs are suitable for studying the metabolic fate of this compound in cellular models?

Methodological Answer:

  • Isotope Labeling : Use 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled compound to track metabolic intermediates via LC-MS.
  • CYP450 Inhibition Assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify oxidation pathways.
  • Metabolomics : Profile intracellular metabolites using UPLC-QTOF-MS .

(Basic) How can researchers ensure batch-to-batch consistency in the synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring.
  • Quality Control Metrics : Enforce strict thresholds for HPLC purity (>98%) and enantiomeric excess (>99%).
  • Stability-Indicating Methods : Validate assays to detect impurities under stress conditions .

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